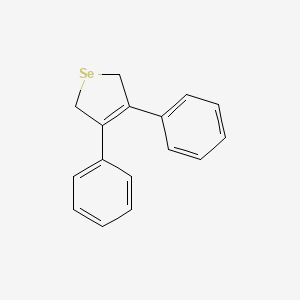
3,4-Diphenyl-2,5-dihydroselenophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diphenyl-2,5-dihydroselenophene is a selenium-containing heterocyclic compound It is characterized by a five-membered ring structure with selenium as the heteroatom and two phenyl groups attached at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-2,5-dihydroselenophene typically involves the selenation of oxygen-containing heterocycles. One common method is the heterogenous-catalytic synthesis, where the corresponding oxygen-containing heterocycles are reacted with hydrogen selenide in the presence of catalysts such as zeokar-2 and aluminum oxide . The reaction is carried out at temperatures ranging from 240°C to 350°C, with optimal yields obtained between 290°C and 310°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of heterogenous catalysis and selenation reactions can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to optimize yield and minimize by-products.
化学反应分析
Types of Reactions
3,4-Diphenyl-2,5-dihydroselenophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it back to the corresponding selenide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the selenium atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield selenoxides, while nucleophilic substitution with amines can produce selenoamides.
科学研究应用
3,4-Diphenyl-2,5-dihydroselenophene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into its potential use as an antioxidant and in the development of selenium-based drugs.
Industry: It is explored for use in materials science, particularly in the development of novel polymers and electronic materials .
相似化合物的比较
Similar Compounds
Selenophene: A simpler selenium-containing heterocycle without phenyl groups.
2,5-Dihydro-3,4-diphenylthiophene: A sulfur analog with similar structural features but different chemical properties.
3,4-Diphenyl-2,5-dihydrofuran: An oxygen analog with distinct reactivity.
Uniqueness
3,4-Diphenyl-2,5-dihydroselenophene is unique due to its selenium content, which imparts distinct redox properties and potential biological activities. Its phenyl groups also enhance its stability and reactivity compared to simpler selenophene derivatives .
属性
| 113495-60-6 | |
分子式 |
C16H14Se |
分子量 |
285.3 g/mol |
IUPAC 名称 |
3,4-diphenyl-2,5-dihydroselenophene |
InChI |
InChI=1S/C16H14Se/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI 键 |
PSJBFSIQEPUDCV-UHFFFAOYSA-N |
规范 SMILES |
C1C(=C(C[Se]1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


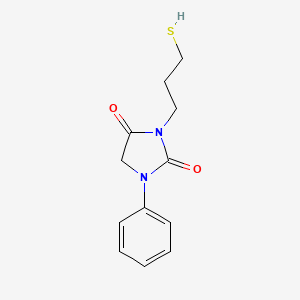
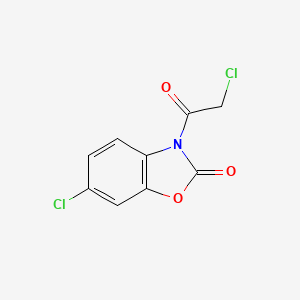
![2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14309103.png)
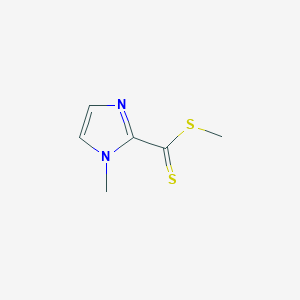
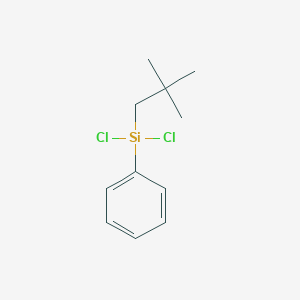
![2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol](/img/structure/B14309130.png)
![Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane](/img/no-structure.png)
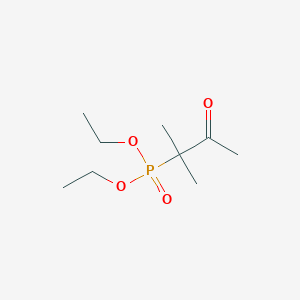


![(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium](/img/structure/B14309161.png)
![3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one](/img/structure/B14309167.png)
